5-amino-4-methyl-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

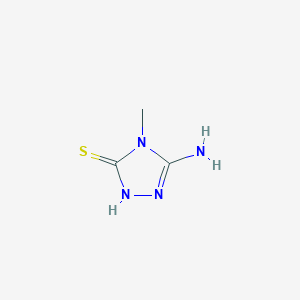

5-amino-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group, a methyl group, and a thiol group attached to the triazole ring. The unique structure of this compound imparts it with significant chemical and biological properties, making it a valuable compound in various fields of research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol can be achieved through several synthetic routes. One common method involves the condensation of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with equimolar amounts of aldehydes or ketones in the presence of a suitable catalyst. For example, the reaction with 5-nitrosalicylaldehyde in methanol yields a tridentate ligand in high yield .

Another approach involves the reaction of 3-amino-1,2,4-triazole with various β-dicarbonyl compounds in ortho-phosphoric acid, leading to the formation of pyrazolyl [1,2,4]triazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

5-amino-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The amino and thiol groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines, reduced derivatives.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

5-Amino-4-methyl-4H-1,2,4-triazole-3-thiol has demonstrated notable antimicrobial properties. Studies have shown its effectiveness against a range of bacterial and fungal pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Research indicates that derivatives of this compound exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, outperforming conventional antibiotics like amoxicillin in some cases .

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro studies revealed significant activity against various fungal strains, including Aspergillus flavus and Candida albicans .

Anti-inflammatory Properties

In addition to its antimicrobial effects, certain derivatives of this compound have exhibited anti-inflammatory activity, making them potential candidates for treating inflammatory conditions .

Agricultural Applications

This compound is being explored as a potential fungicide in agriculture. Its ability to inhibit the growth of plant pathogens suggests that it could be developed into an effective agricultural chemical to protect crops from fungal infections .

Corrosion Inhibition

The compound has been studied for its role as a corrosion inhibitor in various industrial applications. Specifically, it has shown effectiveness in protecting mild steel against corrosion in acidic environments. Research indicates that the presence of the thiol group enhances its protective capabilities against oxidative degradation .

Material Science

In coordination chemistry, this compound has been utilized to form complexes with metals like mercury. These complexes are being investigated for their potential applications in material science and nanotechnology .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Study on Antimicrobial Efficacy

A study conducted by Indian researchers evaluated the antibacterial activity of various derivatives of this compound against multiple strains including E. coli and B. subtilis. The results indicated that specific modifications to the triazole ring significantly enhanced antibacterial potency .

Corrosion Inhibition Research

In an investigation into corrosion inhibitors for mild steel in acidic solutions, the use of this compound demonstrated considerable effectiveness compared to traditional inhibitors. The study highlighted its potential for industrial applications where metal protection is critical .

Mecanismo De Acción

The mechanism of action of 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, it interacts with the metal surface via the sulfur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring, forming a protective layer that prevents corrosion . In biological systems, it may inhibit enzymes such as alpha-amylase and alpha-glucosidase by binding to their active sites, thereby reducing their activity .

Comparación Con Compuestos Similares

Similar Compounds

4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: Similar structure with a pyridyl group instead of a methyl group.

3-amino-5-mercapto-1,2,4-triazole: Similar structure with an amino group at the 3-position.

4-methyl-4H-1,2,4-triazole-3-thiol: Similar structure without the amino group.

Uniqueness

5-amino-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both an amino group and a thiol group on the triazole ring, which imparts it with distinct chemical reactivity and biological activity. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Actividad Biológica

5-Amino-4-methyl-4H-1,2,4-triazole-3-thiol (AMT) is a sulfur-containing heterocyclic compound that belongs to the triazole family. Its unique structure, characterized by a triazole ring and a thiol group, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of AMT, focusing on its antimicrobial, anticancer, and antioxidant properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈N₄S

- Molecular Weight : 130.17 g/mol

- Functional Groups : Amino group (-NH₂) and thiol group (-SH)

The presence of these functional groups contributes to AMT's reactivity and biological properties. The thiol group allows for the formation of covalent bonds with cysteine residues in proteins, which is crucial for various biological processes.

Antimicrobial Activity

Research indicates that AMT exhibits significant antimicrobial properties against a range of pathogens. It has been studied for its effectiveness against both bacterial and fungal strains.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that AMT displays antimicrobial activity with MIC values ranging from 31.25 to 62.5 µg/mL against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .

- Metal Complexes : The complexation of AMT with transition metals, particularly copper(II), enhances its antimicrobial activity compared to the free ligand .

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 31.25 |

| Staphylococcus aureus | 62.5 |

| Pseudomonas aeruginosa | 62.5 |

| Candida albicans | 31.25 |

Anticancer Properties

AMT has been investigated for its potential chemopreventive effects in cancer treatment. The compound's mechanism may involve the inhibition of specific molecular targets associated with cancer cell proliferation.

Case Studies:

- Cytotoxicity Assays : In vitro studies have demonstrated that AMT derivatives exhibit cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells . For instance, one study reported that certain derivatives showed IC50 values above 100 µM against normal cell lines, indicating selective toxicity towards cancerous cells.

| Cell Line | IC50 (µM) |

|---|---|

| Melanoma (IGR39) | <100 |

| Breast Cancer (MDA-MB-231) | <100 |

| Pancreatic Carcinoma (Panc-1) | <100 |

Antioxidant Activity

The antioxidant properties of AMT have also been evaluated through various assays, highlighting its ability to scavenge free radicals.

Research Findings:

- In DPPH radical scavenging assays, AMT exhibited a significantly lower IC50 value compared to other triazole derivatives, indicating superior antioxidant activity .

- The compound's ability to neutralize free radicals suggests potential applications in preventing oxidative stress-related diseases.

The precise mechanism of action for AMT is still under investigation; however, it is believed that its biological activities stem from its ability to interact with cellular targets through covalent bonding facilitated by the thiol group. This interaction can lead to alterations in protein function and enzyme activity, contributing to its antimicrobial and anticancer effects.

Propiedades

IUPAC Name |

3-amino-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S/c1-7-2(4)5-6-3(7)8/h1H3,(H2,4,5)(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOWTLWMBHFCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398730 | |

| Record name | 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66870-09-5 | |

| Record name | NSC95940 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.